4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-14-24-19(22-23-20(24)26)15-25-18-12-10-17(11-13-18)21(2,3)16-8-6-5-7-9-16/h4-13H,1,14-15H2,2-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECLCPPRRANGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Synthesis
Hydrazine hydrate reacts with carbon disulfide in ethanol to form a thiosemicarbazide intermediate. For example, refluxing 1 H-indole-3-carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide yields the corresponding thiosemicarbazide. This intermediate is critical for subsequent cyclization.
Cyclization to 4H-1,2,4-Triazole-3-Thiol
Heating the thiosemicarbazide derivative in aqueous sodium hydroxide facilitates cyclization. The reaction typically proceeds at 80–100°C for 4–6 hours, forming the triazole-thiol core with a reported yield of 68–75%.
Introduction of the Allyl Group
Alkylation at the N4 position of the triazole ring introduces the allyl moiety.
Alkylation Conditions
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Reagent: Allyl bromide (1.2–1.5 equivalents)
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Base: Potassium carbonate or triethylamine (TEA)
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Solvent: Acetonitrile or dimethylformamide (DMF)
The reaction is monitored via thin-layer chromatography (TLC), with purification by column chromatography (silica gel, hexane/ethyl acetate 3:1) yielding 70–85% pure product.
Attachment of the Phenoxymethyl Substituent
The [4-(1-methyl-1-phenylethyl)phenoxy]methyl group is introduced via nucleophilic substitution.
Etherification Protocol
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Substrate: 4-(1-Methyl-1-phenylethyl)phenol
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Electrophile: Chloromethyl triazole intermediate (prepared by treating the triazole-thiol with paraformaldehyde and HCl)
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Base: Potassium hydroxide (2.0 equivalents)
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Solvent: Tetrahydrofuran (THF)
This step achieves moderate yields (55–65%) due to steric hindrance from the bulky phenylethyl group.
Purification and Characterization
Purification Techniques
Analytical Data
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¹H-NMR (400 MHz, DMSO-d6): δ 5.2–5.8 (m, allyl protons), δ 3.7–3.9 (s, methoxy group), δ 1.6 (s, CH(CH3)2).
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IR (KBr): 2550 cm⁻¹ (–SH stretch), 1600 cm⁻¹ (C=N triazole).
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but require strict temperature control to avoid decomposition.
Catalytic Additives
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by 15–20%.
Data Table: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole Formation | KOH, H2O, 80°C, 6h | 68–75 | 90 |
| Allylation | Allyl bromide, K2CO3, DMF, 70°C, 7h | 70–85 | 95 |
| Etherification | 4-(1-Methyl-1-phenylethyl)phenol, THF, 12h | 55–65 | 92 |
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antifungal Activity
The triazole moiety is well-known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal activity against various pathogens, including Candida albicans and Aspergillus fumigatus. The structure of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol suggests it may enhance the efficacy of existing antifungal agents or serve as a lead compound for new drug development .
Fungicides
The compound's potential as a fungicide is supported by its structural similarity to other effective agricultural triazoles. Studies have shown that triazole derivatives can be developed into fungicides that target plant pathogens while minimizing phytotoxicity. The synthesis of this compound may lead to formulations that protect crops from fungal diseases effectively .
Synthesis Techniques
The synthesis of this compound involves several steps:
- Formation of the triazole ring through cyclization.
- Alkylation with allyl and phenoxy groups to introduce necessary functional groups.
- Thiol group incorporation to enhance biological activity.
Structure-Activity Relationship (SAR)
Research into SAR has demonstrated that modifications on the triazole ring can significantly impact antifungal potency. For instance:
- Substituents at specific positions on the triazole ring can enhance binding affinity to fungal enzymes.
- The presence of electron-withdrawing or donating groups can modulate the overall activity profile of the compound .
Case Study 1: Antifungal Efficacy
In a study evaluating novel triazole derivatives, compounds similar to this compound were tested against Candida albicans. Results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than established antifungals like fluconazole, suggesting enhanced effectiveness in resistant strains .
Case Study 2: Agricultural Impact
Field trials involving triazole-based fungicides demonstrated substantial reductions in fungal infections on crops such as wheat and corn. The application of compounds with similar structures led to improved yield and quality metrics, showcasing their potential for commercial agricultural use .
Mechanism of Action
The mechanism of action of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microbial enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbes, such as nucleic acids and proteins, ultimately inhibiting their growth and proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole-3-Thiol Derivatives
Key Observations:
- Electron-Donating vs.
- Steric Effects: The bulky 4-(1-methyl-1-phenylethyl)phenoxy group distinguishes the target compound from simpler derivatives like Yucasin, suggesting unique selectivity in enzyme interactions .
- Halogen Interactions : Iodine in the MERS-CoV inhibitor enables halogen bonding with viral helicase, a feature absent in the target compound but critical for antiviral activity .
Bioactivity Profiles
Antioxidant Activity
- The target compound’s thiol (-SH) and allyl groups may synergize to scavenge free radicals via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. Similar compounds with electron-donating groups (e.g., -NH2 in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) exhibit DPPH• scavenging IC50 values of 12–18 µM, comparable to ascorbic acid .
- Contrast : Nitro-substituted analogs show reduced antioxidant capacity due to electron-withdrawing effects .
Antiviral Potential
- While the target compound’s bioactivity against viruses is unreported, structural analogs with hydrazine linkers (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) inhibit MERS-CoV helicase via binding to the ATPase domain . The bulky phenoxy group in the target compound may hinder similar interactions.
Enzyme Inhibition
- Yucasin’s efficacy as a YUCCA inhibitor relies on its compact structure, whereas the target compound’s bulkier substituents may limit penetration into plant tissues .
Physicochemical Properties
- Solubility : Thiol and triazole moieties improve aqueous solubility, but steric bulk may reduce crystallinity, complicating formulation .
Biological Activity
The compound 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (CAS Number: 443863-07-8) is a synthetic derivative of the triazole class, notable for its diverse biological activities. Triazole derivatives have garnered attention in medicinal chemistry due to their potential applications as antibacterial, anticancer, and antidepressant agents. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3OS , with a molecular weight of approximately 373.49 g/mol . The compound features a unique structure comprising an allyl group, a phenoxy group, and a triazole ring. The thiol group (-SH) enhances its reactivity and biological activity through various mechanisms.
Key Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C21H23N3OS |
| Molecular Weight | 373.49 g/mol |
| Functional Groups | Allyl group, Phenoxy group, Triazole ring, Thiol group |
Antibacterial Activity
Research has established that 1,2,4-triazole derivatives , including this compound, exhibit significant antibacterial properties. Studies show that these compounds can effectively inhibit the growth of various bacterial strains, which is crucial in addressing antibiotic resistance issues globally.
Case Study: Antibacterial Testing
In vitro tests conducted on several triazole derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Significant inhibitory effects were observed.
- Escherichia coli : The compound showed moderate activity compared to standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Its cytotoxic effects were evaluated using the MTT assay against different cancer cell lines.
Research Findings on Anticancer Activity
A study reported that derivatives of triazole-thiol exhibited selective cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 Value (μM) | Selectivity |
|---|---|---|
| Human Melanoma (IGR39) | < 12 | High |
| Triple-Negative Breast (MDA-MB-231) | < 15 | Moderate |
| Pancreatic Carcinoma (Panc-1) | < 20 | Low |
Other Biological Activities
In addition to antibacterial and anticancer properties, triazole derivatives are also being explored for their antidepressant effects. The structural characteristics of triazoles contribute to their interaction with neurotransmitter receptors, potentially leading to mood-enhancing effects.
Synthesis of the Compound
The synthesis of this compound involves multiple steps that require careful optimization to achieve high yields and purity. The general approach includes:
- Formation of the Triazole Ring : Utilizing appropriate precursors to create the triazole structure.
- Introduction of Functional Groups : Incorporating the allyl and phenoxy groups through nucleophilic substitution reactions.
- Thiol Group Addition : Introducing the thiol group which is crucial for biological activity.
Q & A
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess interactions with targets like cytochrome P450 enzymes .
- ADME Prediction : SwissADME or PreADMET to evaluate parameters:
- Lipophilicity : LogP values >3 indicate potential permeability issues .
- Bioavailability : Topological polar surface area (TPSA) <140 Ų for optimal absorption .
- Toxicity Screening : ProTox-II for hepatotoxicity alerts based on structural fragments .
How can regioselectivity challenges in triazole-thiol functionalization be addressed?
Basic Research Focus
Regioselectivity during allylation or phenoxy-methyl grafting is critical. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor N4-allylation over S-alkylation .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the thiol (-SH) group during reactions .
- Spectroscopic Monitoring : Track reaction progress via FT-IR for S-H bond disappearance (2500–2600 cm⁻¹) .
What methodologies are used to analyze the compound’s stability under varying storage conditions?
Q. Basic Research Focus
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates robustness) .
- Photodegradation : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 72 hours) .
- Solution Stability : HPLC monitoring of degradation products in buffers (pH 2–9) over 30 days .
How can researchers design derivatives to enhance bioactivity while minimizing toxicity?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substitute the phenoxy-methyl group with thiazole or pyrazole rings to improve target affinity .
- Fragment-Based Design : Use X-ray crystallography (if available) to identify critical binding motifs .
- Toxicity Mitigation : Introduce hydrophilic groups (e.g., -COOH) to reduce logP and hepatotoxicity risks .
What spectroscopic techniques are most reliable for characterizing structural isomers?
Q. Basic Research Focus
- ¹H-NMR : Distinct chemical shifts for allyl protons (δ 5.0–5.5 ppm) vs. benzyl protons (δ 4.5–5.0 ppm) .
- LC-MS/MS : Differentiate isomers via fragmentation patterns (e.g., m/z 372.4 for the parent ion) .
- X-ray Diffraction : Resolve ambiguous regiochemistry in crystalline derivatives .
How should researchers prioritize synthetic targets for high-throughput screening (HTS)?
Q. Advanced Research Focus
- Virtual Screening : Prioritize derivatives with drug-likeness scores >0.8 (e.g., using Lipinski’s Rule of Five) .
- Cost-Benefit Analysis : Select intermediates with commercial availability (e.g., 3-methyl-5-(trifluoromethyl)-1H-pyrazole) to reduce synthesis steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
